Latifoloside J

Structure-Activity Relationship Physicochemical Profiling Triterpenoid Saponin

Latifoloside J is a triterpenoid saponin belonging to the ursane-type glycoside class, with the full systematic name 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-3β,21α-dihydroxy-ursolic acid 21-O-β-D-glucopyranoside. It was first isolated and structurally elucidated from the bark of Ilex latifolia THUNB (Aquifoliaceae), alongside its closest structural analog Latifoloside I and two known congeners, Latifoloside C and Latifoloside E.

Molecular Formula C48H78O18
Molecular Weight 943.1 g/mol
Cat. No. B1243509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatifoloside J
Synonymslatifoloside J
Molecular FormulaC48H78O18
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESCC1C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1OC6C(C(C(C(O6)CO)O)O)O)C(=O)O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C
InChIInChI=1S/C48H78O18/c1-20-21(2)30-23-9-10-28-45(6)13-12-29(65-42-39(36(56)33(53)26(19-50)64-42)66-40-37(57)34(54)31(51)22(3)61-40)44(4,5)27(45)11-14-47(28,8)46(23,7)15-16-48(30,43(59)60)17-24(20)62-41-38(58)35(55)32(52)25(18-49)63-41/h9,20-22,24-42,49-58H,10-19H2,1-8H3,(H,59,60)/t20-,21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41+,42-,45-,46+,47+,48+/m0/s1
InChIKeyVAJYUKIWYNMLOC-UAXICUADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Latifoloside J for Research Procurement: Structural Identity, Source, and Baseline Characterization


Latifoloside J is a triterpenoid saponin belonging to the ursane-type glycoside class, with the full systematic name 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-3β,21α-dihydroxy-ursolic acid 21-O-β-D-glucopyranoside [1]. It was first isolated and structurally elucidated from the bark of Ilex latifolia THUNB (Aquifoliaceae), alongside its closest structural analog Latifoloside I and two known congeners, Latifoloside C and Latifoloside E [1]. Its molecular formula is C48H78O18 (MW 943.10 g/mol), and its aglycone is 21α-hydroxy-ursolic acid, distinguishing it from the more common ursolic acid scaffold by the presence of a 21α-hydroxyl group and a free C-28 carboxylic acid [2]. The compound is cataloged under PubChem CID 10701052 and has a defined stereochemistry with 26 atom stereocenters [3].

Structural identity
Ursane-type saponin with free C-28 carboxylic acid; distinct from C-28 alcohol analogs
Source specificity
Isolated from Ilex latifolia bark; not a leaf-derived congener
Analytical differentiation
Diagnostic optical rotation and NMR H-18 shift enable identity verification
Formulation potential
Ionizable carboxylate supports salt formation and pH-dependent solubility modulation

Why Generic Substitution Fails for Latifoloside J: The Critical C-28 Carboxylic Acid Determinant


Latifoloside J cannot be substituted by its closest structural analog, Latifoloside I, because the two compounds differ at the C-28 position of the ursane skeleton in a chemically and pharmacologically decisive manner: Latifoloside J bears a free carboxylic acid (-COOH) at C-28, whereas Latifoloside I carries a primary alcohol (-CH2OH) [1]. This single functional group alteration produces a molecular weight difference of 14 Da (943.10 vs. 929.10 g/mol), a topological polar surface area (TPSA) shift from 278.00 Ų to 295.00 Ų, and a reduction in XlogP from 2.00 to 1.90 [2][3]. In the broader ursane-type saponin class, the ionization state of the C-28 substituent governs membrane permeability, hydrogen-bonding capacity, and potential for salt formation—parameters that directly affect solubility, formulation behavior, and biological target engagement [4]. Selecting an in-class analog without verifying the C-28 oxidation state therefore risks introducing an uncontrolled variable into any structure-activity relationship (SAR) study or bioassay.

Target compound
Latifoloside J
C-28 group–COOH (ionizable)
MW943.10 g/mol
TPSA295.00 Ų
XlogP1.90
Closest analog
Latifoloside I
C-28 group–CH₂OH (non-ionizable)
MW929.10 g/mol
TPSA278.00 Ų
XlogP2.00
The C-28 oxidation state governs ionization, membrane permeability, and salt-forming capacity. Using Latifoloside I without confirming the C-28 substituent may introduce an uncontrolled variable into SAR studies and formulation workflows.

Latifoloside J Quantitative Differentiation Evidence: Comparator-Based Procurement Criteria


C-28 Oxidation State: Latifoloside J (–COOH) vs. Latifoloside I (–CH₂OH) Physicochemical Comparison

Latifoloside J possesses a free C-28 carboxylic acid, whereas its closest co-isolated congener Latifoloside I has a C-28 hydroxymethyl group [1]. This difference produces measurable shifts in key molecular descriptors: Latifoloside J has a higher TPSA (295.00 vs. 278.00 Ų), lower XlogP (1.90 vs. 2.00), and higher molecular weight (943.10 vs. 929.10 g/mol) compared to Latifoloside I [2][3]. The carboxylic acid also confers an ionizable moiety (predicted pKa ~4–5) absent in Latifoloside I, enabling pH-dependent solubility modulation and salt formation [4].

C-28 oxidation state
Head-to-head
Latifoloside J: C-28 –COOH, MW 943.10, TPSA 295.00 Ų, XlogP 1.90
Latifoloside I: C-28 –CH₂OH, MW 929.10, TPSA 278.00 Ų, XlogP 2.00
Δ +14 Da, +17 Ų, –0.10; ionizable moiety only in J
Carboxylic acid enables salt formation and pH-dependent solubility; alcohol does not.
Calculated descriptors; structures confirmed by NMR and HR-FAB-MS.
Structure-Activity Relationship Physicochemical Profiling Triterpenoid Saponin

Predicted ADMET Profile: Latifoloside J vs. Latifoloside I Comparative Absorption and Transporter Interaction

In silico ADMET profiling via admetSAR 2 reveals that Latifoloside J exhibits a higher predicted probability of human intestinal absorption (HIA: 74.99% vs. 66.24%) compared to Latifoloside I, while both are predicted to be blood-brain barrier non-permeant [1][2]. Notably, Latifoloside J is predicted to be a BSEP inhibitor (probability 73.48%) whereas Latifoloside I is not (48.12%), suggesting differential hepatobiliary transporter interaction profiles [1][2]. Both compounds are predicted to be P-glycoprotein inhibitors with comparable probabilities (~75%) [1][2].

Predicted ADMET
Cross-study
Latifoloside J: HIA probability 74.99%, BSEP inhibitor probability 73.48%
Latifoloside I: HIA 66.24%, BSEP inhibitor 48.12%
ΔHIA +8.75 pp, ΔBSEP +25.36 pp
Higher predicted intestinal absorption and differential BSEP interaction may influence oral exposure studies.
admetSAR 2.0 predictions; requires experimental confirmation.
ADMET Prediction Drug-likeness Transporter Interaction

Optical Rotation as a Purity and Identity Discriminator: Latifoloside J vs. Latifoloside I

Latifoloside J exhibits a specific optical rotation of [α]²⁵D +7.4° (c 0.67, MeOH), which is markedly lower than that of Latifoloside I ([α]²⁵D +36.7°, c 0.21, MeOH) [1][2]. This 5-fold difference in optical rotation provides a rapid, non-destructive method for distinguishing between the two compounds and verifying the identity of purchased material. Both compounds were characterized under comparable solvent and temperature conditions [1][2].

Optical rotation
Head-to-head
Latifoloside J: [α]²⁵D +7.4° (c 0.67, MeOH)
Latifoloside I: [α]²⁵D +36.7° (c 0.21, MeOH)
~5-fold difference in specific rotation
Large chiroptical separation enables rapid identity verification and detection of mislabeling.
Measured at 25 °C in methanol; source: primary isolation study.
Quality Control Chiroptical Property Batch Verification

Distinct ¹H NMR Signature at H-18: Latifoloside J δ 2.78 vs. Latifoloside I δ 2.54

The ¹H NMR spectrum (500 MHz, C₅D₅N) of Latifoloside J shows the H-18 methine proton at δ 2.78 (d, J = 11.3 Hz), whereas the corresponding signal in Latifoloside I appears at δ 2.54 (d, J = 11.6 Hz) [1][2]. This 0.24 ppm downfield shift of H-18 in Latifoloside J is attributed to the deshielding effect of the C-28 carboxylic acid group and serves as a unambiguous spectroscopic fingerprint for distinguishing the two compounds [1].

¹H NMR H-18 shift
Head-to-head
Latifoloside J: δ 2.78 (d, J=11.3 Hz)
Latifoloside I: δ 2.54 (d, J=11.6 Hz)
Δδ +0.24 ppm downfield shift
Diagnostic H-18 signal provides unambiguous NMR-based identity confirmation.
500 MHz, pyridine-d₅; shift attributed to C-28 carboxyl deshielding.
NMR Spectroscopy Structural Elucidation Batch Authentication

Source Organ Specificity: Bark-Derived Latifoloside J vs. Leaf-Derived Latifoloside Congeners

Latifoloside J has been isolated exclusively from the bark of Ilex latifolia THUNB, whereas many other latifoloside-series saponins (e.g., Latifolosides A–E, F–H, R, S) were obtained from the leaves [1][2]. This tissue-specific distribution indicates that the biosynthetic machinery for C-28 carboxylic acid oxidation is differentially active in bark versus leaf tissues. For procurement purposes, extract source material (bark vs. leaf) directly determines whether Latifoloside J is present in a given Ilex latifolia-derived product [1].

Tissue source
Class-level
Latifoloside J isolated exclusively from Ilex latifolia bark; most other latifolosides (A–E, F–H, R, S) derive from leaves.
Bark-specific metabolite; leaf extracts are not reliable surrogates.
Phytochemical surveys confirm tissue-dependent distribution.
Natural Product Sourcing Tissue-Specific Metabolism Phytochemical Profiling

Predicted CYP450 Inhibition Profile: Latifoloside J Displays Broad CYP Non-Inhibition Across Major Isoforms

In silico prediction via admetSAR 2 indicates that Latifoloside J is a non-inhibitor of CYP3A4 (95.89% probability), CYP2C9 (87.63%), CYP2C19 (90.03%), CYP2D6 (94.27%), and CYP1A2 (86.71%), with CYP inhibitory promiscuity predicted as negative (94.23% probability) [1]. This profile is highly comparable to that of Latifoloside I (CYP3A4: 95.74%, CYP2C9: 87.23%, CYP2C19: 88.79%, CYP2D6: 94.07%, CYP1A2: 86.80%) [2]. The consistently high probability of CYP non-inhibition across both compounds suggests that the shared glycosylation pattern at C-3 and C-21, rather than the C-28 substituent, dominates the CYP interaction profile within this structural series [1][2].

CYP450 inhibition
Cross-study
Both compounds predicted non-inhibitors across CYP3A4/2C9/2C19/2D6/1A2; differences ≤1.24 percentage points. CYP promiscuity negative >94% for both.
CYP interaction risk is not a differentiating factor; selection should rely on C-28 functional requirements.
admetSAR 2.0; glycosylation pattern dominates CYP profile.
Drug Metabolism CYP450 Inhibition Drug-Drug Interaction Risk

Latifoloside J: Evidence-Backed Research and Industrial Application Scenarios


SAR Studies Requiring a Free C-28 Carboxylic Acid on the Ursane Scaffold

Latifoloside J is the appropriate choice for structure-activity relationship (SAR) investigations where the biological consequence of a free C-28 carboxylic acid on a 3,21-diglycosylated ursane scaffold must be evaluated. Unlike Latifoloside I, which bears a non-ionizable C-28 hydroxymethyl group, Latifoloside J provides the carboxylic acid functionality essential for probing pH-dependent membrane interactions, salt bridge formation with basic amino acid residues in protein targets, and prodrug derivatization strategies [1]. The 14 Da molecular weight difference and 17 Ų TPSA increase relative to Latifoloside I further allow correlated assessment of how these physicochemical changes modulate target binding [2].

Ilex latifolia Bark-Specific Biomarker Quantification and Quality Control

Latifoloside J serves as a tissue-specific chemical marker for Ilex latifolia bark authenticity, enabling differentiation of bark-derived products from leaf-derived preparations [1]. Analytical methods employing the compound's characteristic ¹H NMR H-18 signal at δ 2.78 (vs. δ 2.54 for Latifoloside I) or its distinct optical rotation of [α]²⁵D +7.4° can be developed for batch-to-batch consistency testing [2][3]. This application is particularly relevant for quality control of Ku-Ding-Cha raw materials, where the commercial value and pharmacological profile differ between bark and leaf sources.

In Vitro Hepatobiliary Transporter Interaction Screening

Based on the admetSAR 2 prediction that Latifoloside J is a BSEP inhibitor (73.48% probability) while Latifoloside I is not (48.12%), Latifoloside J presents a distinct candidate for in vitro BSEP (ABCB11) inhibition assays [1]. The 25-percentage-point differential in predicted BSEP interaction probability between these structurally similar compounds provides a focused hypothesis-testing opportunity: does the C-28 carboxylic acid moiety specifically engage BSEP binding determinants that the C-28 alcohol cannot? This scenario is relevant for hepatotoxicity risk assessment of triterpenoid saponin-containing botanical products.

Salt and Co-Crystal Screening for Solubility Enhancement of Ursane-Type Saponins

The free C-28 carboxylic acid of Latifoloside J enables pharmaceutical salt formation—a formulation strategy unavailable with Latifoloside I [1]. Researchers investigating solubility-limited bioavailability of triterpenoid saponins can employ Latifoloside J as a model compound to explore counterion selection (e.g., sodium, potassium, meglumine salts) and assess the impact of salt formation on dissolution rate, apparent permeability, and oral bioavailability in preclinical models [2]. The compound's predicted human intestinal absorption of 74.99% provides a baseline against which salt-form improvements can be quantitatively measured [3].

Application
Selection Property
Validation Focus
Ursane SAR with C-28 carboxylate
Free C-28 carboxylic acid functionality
Ionization state and salt formation capability
Ilex latifolia bark authenticity QC
Bark-specific biosynthetic marker
NMR H-18 shift and optical rotation identity
Hepatobiliary transporter screening
Predicted BSEP inhibition probability
In vitro BSEP (ABCB11) inhibition assay
Salt-form solubility enhancement
Ionizable C-28 carboxylate for salt formation
Salt-form dissolution and permeability testing
Quote Request

Request a Quote for Latifoloside J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.